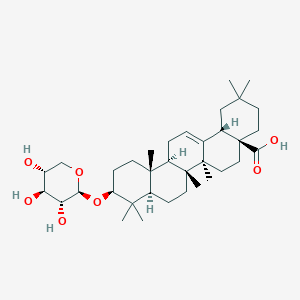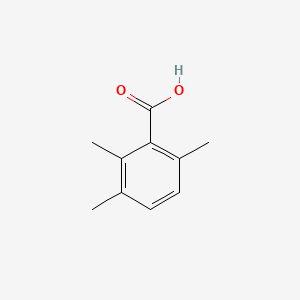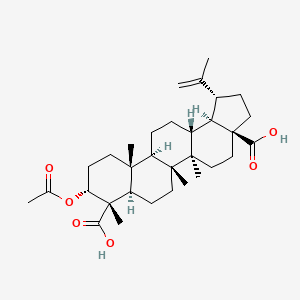
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a diarylheptanoid, a class of natural products known for their diverse biological activities. Although specific literature on "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" is scarce, research on similar diarylheptanoids suggests significant interest in their synthesis, structure, and properties due to potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of diarylheptanoids like "this compound" often involves multi-step organic reactions. For instance, Venkateswarlu et al. (2000) detailed a general and straightforward total synthesis of a closely related diarylheptanoid starting from 4-methoxycinnamic acid, achieving an overall yield of 19% (Venkateswarlu et al., 2000).
Molecular Structure Analysis
Parameswari et al. (2012) investigated the low-temperature crystal structure of a diarylheptanoid similar to "this compound." The study revealed that the compound crystallizes in an orthorhombic space group with molecules forming a staircase type of stacking through intermolecular interactions, highlighting the importance of hydrogen bonding in stabilizing the molecular structure (Parameswari et al., 2012).
Chemical Reactions and Properties
Diarylheptanoids undergo various chemical reactions, reflecting their chemical properties. Goldfuss and Rominger (2000) examined the atropisomerism in a bisphenyl compound, revealing how intramolecular hydrogen bonds contribute to the compound's stability and reactivity (Goldfuss & Rominger, 2000).
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Material Production
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a derivative explored in the context of converting plant biomass into valuable chemicals. Research indicates that derivatives of 5-hydroxymethylfurfural (HMF), a compound that can be produced from hexose carbohydrates and lignocellulose in plant biomass, are potential feedstocks for the chemical industry. These derivatives could replace non-renewable hydrocarbon sources, contributing to the production of polymers, functional materials, and fuels. The significance of HMF and its derivatives, such as this compound, lies in their versatility and potential to usher in sustainable chemical manufacturing processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancing Medicinal and Biological Properties
The synthesis of derivatives to improve the medicinal and biological properties of natural compounds is a significant area of research. For instance, curcumin, the main pigment in turmeric, has various biological properties. The modification of curcumin to produce new analogues, such as Schiff base, hydrazone, and oxime derivatives, has been shown to enhance these properties significantly. Such derivatives possess higher potency in biological activity, underscoring the importance of chemical derivatives in medicinal chemistry and pharmaceutical research (Omidi & Kakanejadifard, 2020).
Drug Design and DNA Binding
Compounds like this compound are explored for their potential in drug design, especially due to their ability to interact with biological macromolecules. For example, Hoechst 33258, a compound known to bind strongly to the minor groove of double-stranded DNA, offers insights into the development of drugs that could target DNA for therapeutic purposes. Such compounds are valuable in designing drugs with specific actions, like radioprotectors and topoisomerase inhibitors, indicating the broader applicability of chemically modified compounds in medicine and biology (Issar & Kakkar, 2013).
Orientations Futures
: Morita, H., Lee, Y.-E., & Shi, S.-P. (2023). Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood. Journal of Natural Medicines, 77(4), 667–676. Link : ChemicalBook. (n.d.). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. Link : Chemsrc. (2024). This compound. Link : BOC Sciences. (n.d.). This compound. Link : EMBL
Mécanisme D'action
Result of Action
It has been noted for its strong antifungal activity against certain fungal species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Propriétés
IUPAC Name |
[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLPOLVWWPIPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





